2-Methyl-6-phenylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

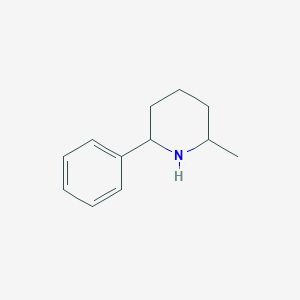

2-Methyl-6-phenylpiperidine is a heterocyclic organic compound that belongs to the piperidine family. Piperidines are six-membered rings containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a methyl group at the second position and a phenyl group at the sixth position of the piperidine ring. Piperidine derivatives are known for their significant roles in medicinal chemistry, serving as building blocks for various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-phenylpiperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-methyl-6-phenylhexan-1-amine with a suitable cyclizing agent can yield the desired piperidine derivative. Another method involves the hydrogenation of 2-methyl-6-phenylpyridine using a palladium catalyst under high pressure and temperature .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts such as palladium on carbon are commonly employed to facilitate the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-phenylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding piperidinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used for substitution reactions.

Major Products:

Oxidation: Piperidinones and other oxidized derivatives.

Reduction: Saturated piperidine derivatives.

Substitution: Various substituted piperidines depending on the reagents used.

Scientific Research Applications

2-Methyl-6-phenylpiperidine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Medicine: Piperidine derivatives are explored for their potential therapeutic effects, including analgesic, anti-inflammatory, and antipsychotic properties.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-6-phenylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, piperidine derivatives are known to interact with neurotransmitter receptors, influencing neuronal signaling pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Piperidine: The parent compound, which lacks the methyl and phenyl substituents.

2-Methylpiperidine: A derivative with only a methyl group at the second position.

6-Phenylpiperidine: A derivative with only a phenyl group at the sixth position

Uniqueness: 2-Methyl-6-phenylpiperidine is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various applications .

Biological Activity

2-Methyl-6-phenylpiperidine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C13H17N

Molecular Weight: 189.28 g/mol

Structure: The compound features a piperidine ring with a methyl group at the second position and a phenyl group at the sixth position, which contributes to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly dopamine and serotonin receptors. Preliminary studies suggest that this compound may modulate neuronal signaling pathways, influencing various physiological responses.

Key Mechanisms:

- Dopamine Receptor Interaction: Potential activity at dopamine receptors may lead to effects similar to those observed with other piperidine derivatives, such as analgesia and modulation of mood.

- Serotonin Receptor Activity: Interaction with serotonin receptors could contribute to anxiolytic or antidepressant effects.

- Opioid Receptor Modulation: Similar compounds have shown interaction with opioid receptors, suggesting a potential analgesic effect.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Case Studies and Research Findings

-

Analgesic Properties:

A study explored the analgesic potential of piperidine derivatives, including this compound. Results indicated that compounds with similar structures exhibited significant pain relief in animal models, suggesting a promising avenue for further research into its therapeutic applications. -

Neuropharmacological Effects:

Research on the neuropharmacological effects of piperidine derivatives has shown that modifications on the piperidine ring can significantly alter binding affinities and biological activities. This highlights the importance of structural characteristics in determining pharmacological profiles . -

Antimicrobial Activity:

In vitro studies have demonstrated that certain piperidine compounds exhibit antimicrobial properties. While specific research on this compound is limited, its structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens .

Synthesis and Applications

This compound can be synthesized through several methods, primarily involving the functionalization of piperidine derivatives. One effective synthesis route involves reacting phenylacetone with methylamine, resulting in the desired compound.

Applications:

- Medicinal Chemistry: As a building block for synthesizing complex organic molecules and pharmaceuticals.

- Research: Used in studying biological pathways and enzyme interactions.

- Industrial Use: Employed in producing agrochemicals and dyes.

Properties

IUPAC Name |

2-methyl-6-phenylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10-6-5-9-12(13-10)11-7-3-2-4-8-11/h2-4,7-8,10,12-13H,5-6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJBTYOECUQNLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.